N-Desmethyl-U-47700: A Technical Guide to its Pharmacological Profile
N-Desmethyl-U-47700: A Technical Guide to its Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl-U-47700 is the primary active metabolite of U-47700, a potent, synthetic opioid analgesic.[1][2] Developed in the 1970s but never marketed for medical use, U-47700 and its metabolites have emerged as substances of interest in forensic and pharmacological research due to their prevalence in the recreational drug market.[3][4] Understanding the pharmacological properties of N-Desmethyl-U-47700 is critical for interpreting its toxicological significance and its contribution to the overall effects of the parent compound. This guide provides a detailed overview of its receptor binding affinity, functional activity, and the experimental protocols used for its characterization.
Core Pharmacological Properties
Mechanism of Action
Like its parent compound, N-Desmethyl-U-47700 exerts its effects primarily as an agonist at the μ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family.[5][6] Activation of the MOR by an agonist initiates a downstream signaling cascade through the inhibitory G protein (Gi/o) pathway.[5][7] This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP), and modulation of ion channels, ultimately resulting in the analgesic and other opioid-associated effects.[8]
Receptor Binding Affinity
Radioligand binding assays have demonstrated that N-Desmethyl-U-47700 has a significantly lower affinity for the μ-opioid receptor compared to its parent compound, U-47700.[6] Its affinity is approximately 18-fold weaker than U-47700.[6] The N,N-didesmethyl metabolite is even less potent, showing minimal affinity for the MOR.[6] While U-47700 shows selectivity for the μ-opioid receptor over the δ- and κ-opioid receptors, N-Desmethyl-U-47700 is less selective.[6]
Functional Activity & Efficacy
In vitro functional assays confirm that the demethylation of U-47700 leads to a substantial reduction in both potency and efficacy at the μ-opioid receptor.[9][10][11] Studies using a live cell-based reporter assay (NanoLuc® Binary Technology) show that the potency (measured by EC₅₀) of N-Desmethyl-U-47700 is about 20 times lower than that of U-47700.[10][11] Furthermore, its maximal efficacy (Emax) is also considerably reduced compared to both U-47700 and the reference agonist hydromorphone.[9][10][11] This indicates that N-Desmethyl-U-47700 is a weaker partial agonist at the MOR than its parent compound.[9][10][11]
Quantitative Data
The following tables summarize the key quantitative pharmacological parameters for N-Desmethyl-U-47700 in comparison to its parent compound and standard reference opioids.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | μ-Opioid (MOR) | δ-Opioid (DOR) | κ-Opioid (KOR) |
| U-47700 | 11.1[6] | 1220[6] | 287[6] |
| N-Desmethyl-U-47700 | 206[6] | - | - |
| N,N-Didesmethyl-U-47700 | 4080[4] | - | - |
| Morphine | 2.7[6] | - | - |
| Lower Ki values indicate higher binding affinity. Data for DOR and KOR for metabolites are not consistently reported in the literature. |
Table 2: In Vitro μ-Opioid Receptor Functional Activity
| Compound | Potency (EC₅₀, nM) | Efficacy (Emax, % relative to Hydromorphone) |
| U-47700 | 186[11] | 183%[11] |
| N-Desmethyl-U-47700 | 3770[11] | 127%[11] |
| N,N-Didesmethyl-U-47700 | >5000[11] | 39.2%[11] |
| Hydromorphone | - | 100% (Reference)[11] |
| EC₅₀ represents the concentration for 50% of maximal response; a lower value indicates higher potency. Emax represents the maximum effect of the compound. |
Mandatory Visualizations
Metabolic Pathway of U-47700
Radioligand Binding Assay Workflow
μ-Opioid Receptor (MOR) Signaling Pathway
NanoBiT® Assay Workflow
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from a receptor.[12][13]
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Objective: To determine the equilibrium dissociation constant (Ki) of N-Desmethyl-U-47700 for the μ-opioid receptor.
-
Materials:
-
Receptor Source: Membranes from cell lines (e.g., CHO or HEK293) stably expressing the human μ-opioid receptor.[13]
-
Radioligand: [³H]DAMGO, a high-affinity μ-opioid receptor agonist.[4]
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Test Compound: N-Desmethyl-U-47700.
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Non-specific Binding Control: Naloxone (10 µM) or another unlabeled opioid antagonist.[12]
-
Buffers: Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4), Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).[14]
-
Equipment: 96-well microplate, cell harvester with glass fiber filters, gamma or scintillation counter.[12][14]
-
-
Methodology:
-
Preparation: A fixed concentration of [³H]DAMGO (typically at or below its Kd) and varying concentrations of N-Desmethyl-U-47700 are prepared in assay buffer.[14]
-
Incubation: The receptor membranes, radioligand, and competitor (N-Desmethyl-U-47700) are combined in a 96-well plate. Separate wells are prepared for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess naloxone). The plate is incubated (e.g., 60-90 minutes at room temperature) to allow binding to reach equilibrium.[12][14]
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Termination & Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[12][14]
-
Quantification: The radioactivity retained on each filter, corresponding to the bound radioligand, is measured using a scintillation counter.[12]
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Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of N-Desmethyl-U-47700 that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis of the competition curve. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[12]
-
In Vitro μ-Opioid Receptor Activation Assay (NanoLuc® Binary Technology)
This is a live cell-based reporter assay to measure the functional activation of the MOR by monitoring the recruitment of an intracellular signaling partner, such as β-arrestin 2.[9][11]
-
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of N-Desmethyl-U-47700 at the human μ-opioid receptor.
-
Materials:
-
Cell Line: HEK293T cells stably expressing two fusion proteins: the human MOR fused to a large fragment of NanoLuc® luciferase (LgBiT) and β-arrestin 2 fused to a small, complementary fragment (SmBiT).[11][15]
-
Test Compounds: N-Desmethyl-U-47700, U-47700, and a reference agonist (e.g., hydromorphone).[11]
-
Reagents: Cell culture media, poly-D-lysine-coated 96-well plates, Nano-Glo® Live Cell reagent containing furimazine substrate.[10]
-
Equipment: Multimode microplate reader capable of measuring luminescence.[10]
-
-
Methodology:
-
Cell Seeding: The engineered HEK293T cells are seeded onto poly-D-lysine-coated 96-well plates and incubated overnight.[10]
-
Assay Preparation: The cell media is replaced with an assay medium, and the Nano-Glo® Live Cell reagent is added to each well. The plate is equilibrated in the luminometer until the signal stabilizes.[10]
-
Compound Addition: Varying concentrations of the test compounds (N-Desmethyl-U-47700, U-47700, hydromorphone) are added to the wells.[10]
-
Signal Detection: Agonist binding to the MOR induces a conformational change, leading to the recruitment of β-arrestin-SmBiT. This brings LgBiT and SmBiT into close proximity, reconstituting a functional NanoLuc® enzyme.[15][16] The enzyme catalyzes the furimazine substrate, generating a luminescent signal that is measured in real-time by the plate reader.[16]
-
Data Analysis: The luminescence data is used to generate dose-response curves. Non-linear regression is applied to determine the EC₅₀ (a measure of potency) and Emax (a measure of maximal efficacy) for each compound. Efficacy is often expressed relative to the maximal response of a standard agonist like hydromorphone.[10]
-
Conclusion
The pharmacological data clearly indicate that N-Desmethyl-U-47700 is a significantly less potent and efficacious μ-opioid receptor agonist than its parent compound, U-47700.[6][10] While it is a primary metabolite and can be found in significant concentrations in vivo, its contribution to the overall toxic and pharmacological effects of U-47700 is likely limited due to its substantially reduced activity at the MOR.[6][10] These findings are crucial for forensic toxicologists in interpreting the clinical significance of detecting this metabolite and for researchers developing a more complete understanding of the structure-activity relationships within this class of synthetic opioids.
References
- 1. Metabolism of novel opioid agonists U-47700 and U-49900 using human liver microsomes with confirmation in authentic urine specimens from drug users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of U-47700 and its metabolites: N-desmethyl-U-47700 and N,N-didesmethyl-U-47700 in 12 autopsy blood samples employing SPE/LC–ESI-MS-MS | springermedizin.de [springermedizin.de]
- 3. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 11. Are the N-demethylated metabolites of U-47700 more active than their parent compound? In vitro μ-opioid receptor activation of N-desmethyl-U-47700 and N,N-bisdesmethyl-U-47700 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. NanoBiT® Protein:Protein Interaction System Protocol [promega.sg]
